N-phenyl-2-phenyliminoindol-3-amine
Description
Significance of Indole (B1671886) Derivatives in Contemporary Chemical Research
Indole derivatives, characterized by a fused benzene (B151609) and pyrrole (B145914) ring, are a cornerstone of modern chemical and pharmaceutical research. wisdomlib.org Their versatile structure serves as a key building block, or scaffold, for a vast array of biologically active molecules. mdpi.compcbiochemres.com This has led to their investigation and application in numerous therapeutic areas, including the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents. wisdomlib.orgmdpi.comnih.gov The indole nucleus is present in several essential natural products, such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. pcbiochemres.com The ongoing exploration of indole chemistry continues to unveil novel compounds with significant potential in drug discovery and materials science. pcbiochemres.comresearchgate.net
Overview of Iminoindole Structures and Their Research Relevance
Within the extensive family of indole derivatives, iminoindoles represent a significant subclass. These compounds are characterized by the presence of an imine group (C=N) attached to the indole ring. The incorporation of the imino functionality introduces unique electronic and steric properties, which can profoundly influence the molecule's reactivity and biological interactions. 2-Iminoindolines and their related 2-aminoindoles are recognized as valuable precursors in the synthesis of more complex, fused heterocyclic systems. researchgate.net The reactivity of the imino group allows for a variety of chemical transformations, making these structures versatile intermediates for creating architecturally complex molecules with potential pharmacological and photophysical applications. researchgate.net
Structural Classification and Nomenclature Considerations for N-phenyl-2-phenyliminoindol-3-amine
This compound is a specific and structurally complex member of the iminoindole family. Its systematic name, N-phenyl-3-(phenylimino)-3H-indol-2-amine, provides a detailed description of its molecular architecture. chemicalbook.com This nomenclature indicates an indole core with a phenylamino (B1219803) group at the 2-position and a phenylimino group at the 3-position. The "3H-indol" designation specifies the tautomeric form of the indole ring. The presence of two phenyl groups and both an amine and an imine substituent on the indole scaffold suggests a molecule with rich chemical reactivity and the potential for diverse intermolecular interactions, such as π-π stacking and hydrogen bonding.
Chemical Synthesis and Characterization
The synthesis of this compound and its analogs can be achieved through various organic reactions.
Synthetic Methodologies
A common approach to synthesizing related structures involves the condensation of an aniline (B41778) derivative with an appropriate precursor. For instance, a method for preparing N-phenyl-2-pyrimidine-amine derivatives, which can be conceptually applied to indole systems, involves a direct base-catalyzed condensation reaction. google.com This process typically utilizes a strong base in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Another relevant synthetic strategy is the Eschenmoser coupling reaction, which has been successfully employed to create (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thiobenzamides. d-nb.infobeilstein-journals.org
Spectroscopic and Crystallographic Analysis
The structural elucidation of this compound and similar compounds relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for confirming the structure of these molecules. In related indole derivatives, 1H NMR spectra typically show characteristic signals for aromatic protons and the NH group proton. researchgate.net For example, in N-phenyl-2-(indol-3-yl)succinimides, the NH proton appears as a singlet at approximately 11.2 ppm. researchgate.net IR spectroscopy provides information about the functional groups present. For instance, the IR spectrum of a related compound showed the absence of a C=O absorption band, which helped to confirm the final structure. researchgate.net
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule. For a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, the crystal structure revealed that the asymmetric unit was composed of two independent molecules. nih.gov The analysis also detailed intermolecular interactions, such as N—H⋯O hydrogen bonds, which form chains of molecules and are further linked by C—H⋯π interactions to create a three-dimensional network. nih.gov Such detailed structural information is invaluable for understanding the compound's physical properties and potential interactions with biological targets.
Chemical Reactivity and Coordination Chemistry
The chemical behavior of this compound is dictated by its functional groups and aromatic systems.
Reactivity Profile
The reactivity of this compound is influenced by its imino and amino groups, as well as the phenyl substituents. The imino group can undergo reduction to an amine or oxidation. The phenyl rings are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The indole nucleus itself can also participate in various chemical transformations.
Coordination with Metal Ions
Indole derivatives are known to form complexes with a variety of metal ions. The nitrogen atom of the indole ring and other heteroatoms present in the substituents can act as coordination sites. mdpi.com The formation of metal complexes can significantly alter the pharmacological properties of the parent indole derivative, often enhancing their biological activity. mdpi.com For example, the complexation of indole-based thiosemicarbazones with copper(I) and silver(I) has been shown to enhance their anti-tubercular activity. mdpi.com This is often attributed to increased lipophilicity and improved permeation through biological membranes. mdpi.com
Structure
3D Structure
Properties
CAS No. |
54234-12-7 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-phenyl-3-phenyliminoindol-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
InChI Key |
LABGTOMLTAIIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=NC4=CC=CC=C4 |
Origin of Product |
United States |
Structural Characterization and Advanced Spectroscopic Analysis Techniques for Iminoindole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity and chemical environment of atoms. For iminoindole compounds, both proton (¹H) and carbon-¹³ (¹³C) NMR analyses are critical.
Proton (¹H) NMR Analysis
Proton NMR spectroscopy of N-phenyl-2-phenyliminoindol-3-amine and its analogs reveals characteristic signals corresponding to the various protons within the molecule. The aromatic protons on the phenyl and indole (B1671886) rings typically appear in the downfield region of the spectrum, generally between 6.5 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the imino and amine substituents.
The N-H protons of the amine and imine groups are also observable in the ¹H NMR spectrum, often as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature, and they are often identified by their disappearance upon deuterium (B1214612) exchange (D₂O shake).
A representative, though generalized, compilation of expected ¹H NMR chemical shifts for a compound with the this compound scaffold is presented in Table 1.
Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Analogs
| Proton Type | Chemical Shift (ppm) Range | Multiplicity |
| Aromatic CH | 6.5 - 8.5 | Multiplet |
| NH (Amine/Imine) | 5.0 - 10.0 | Broad Singlet |
Note: Actual chemical shifts can vary based on substituents and solvent conditions.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The aromatic carbons exhibit signals in the range of 110-150 ppm. The carbons directly attached to the nitrogen atoms, such as the imino carbon (C=N) and the carbons of the indole ring adjacent to the nitrogen, are typically found further downfield. The imino carbon, in particular, will have a characteristic chemical shift in the 150-170 ppm region.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful in analyzing substituted derivatives. A generalized summary of expected ¹³C NMR chemical shifts is provided in Table 2.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Analogs
| Carbon Type | Chemical Shift (ppm) Range |
| Aromatic CH | 110 - 140 |
| Aromatic C (quaternary) | 130 - 150 |
| C=N (Imino) | 150 - 170 |
| C-N (Indole/Amine) | 135 - 155 |
Note: Actual chemical shifts can vary based on substituents and solvent conditions.
Correlation of Spectroscopic Data with Molecular Structure
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning the proton and carbon signals and establishing the connectivity of the molecular framework. For instance, HMBC spectra would show correlations between the N-H protons and the adjacent carbon atoms, confirming the substitution pattern on the indole core and the phenyl rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H and C=N bonds.
The N-H stretching vibrations of the amine and imine groups are expected to appear in the region of 3300-3500 cm⁻¹. A primary amine would typically show two bands in this region corresponding to symmetric and asymmetric stretching, while a secondary amine would show a single band. The C=N stretching vibration of the imino group gives rise to a characteristic absorption in the range of 1620-1690 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A summary of these characteristic IR absorptions is provided in Table 3.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine/Imine) | 3300 - 3500 | Medium - Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium - Weak |
| C=N Stretch (Imine) | 1620 - 1690 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₂₀H₁₅N₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (297.36 g/mol ).
High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The fragmentation pattern in the mass spectrum would show characteristic losses of fragments such as phenyl groups (C₆H₅), and other smaller fragments, providing further confirmation of the structure. The "nitrogen rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, is consistent with the structure of this compound.
X-ray Crystallography for Solid-State Structure Elucidation
While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.
Computational and Theoretical Studies on N Phenyl 2 Phenyliminoindol 3 Amine and Analogues
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These calculations provide a static, gas-phase, or solvated view of the molecule's characteristics.
The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
For complex molecules with multiple rotatable bonds, such as the phenyl rings in N-phenyl-2-phenyliminoindol-3-amine, conformational analysis is crucial. Methods like DFT (e.g., using the B3LYP functional) and Hartree-Fock (HF) with basis sets such as 6-31G** are employed to explore the potential energy surface and identify stable conformers. nih.gov Studies on related structures show that while the core ring regions often have similar geometries across different computational methods, significant variations can occur in the conformation of substituent groups. nih.gov For example, the torsion angles involving flexible side chains can vary, which may be influenced by the presence of specific atoms like sulfur that can exist in different ionization states. nih.gov
The electronic properties of a molecule are dictated by the arrangement of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.govresearchgate.net In analogues containing both electron-donating (like amino groups) and electron-withdrawing (like nitro groups) substituents, a significant intramolecular charge transfer from the donor to the acceptor region is observed, resulting in a smaller HOMO-LUMO gap and higher reactivity. researchgate.net
Quantum chemical calculations also allow for the analysis of charge distribution across the molecule, often visualized using Molecular Electrostatic Potential (MEP) maps, which identify electron-rich and electron-poor regions. nih.gov
Table 1: Example of Calculated Electronic Properties for Analogue Diphenyl-Substituted Heterocycles Data based on studies of diphenylpyridine analogues. researchgate.net
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Unsubstituted | -6.446 | -0.925 | 5.521 |
| Amino-substituted | -5.589 | -0.743 | 4.846 |
| Nitro-substituted | -7.165 | -2.716 | 4.449 |
DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the vibrational wavenumbers based on an optimized molecular structure, researchers can assign the specific atomic motions (stretching, bending, etc.) corresponding to each peak in an experimental spectrum. researchgate.net To improve the agreement between theoretical and experimental data, a scaling factor is often applied to the computed wavenumbers. researchgate.net The detailed assignment of these vibrational modes is frequently performed using Potential Energy Distribution (PED) calculations. researchgate.net
Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, combined with various DFT functionals (such as B3LYP, B97D, TPSSTPSS), is used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Research on analogous azo-dye compounds has shown that the accuracy of these predictions can depend significantly on the chosen DFT functional and basis set (e.g., TZVP or 6-311+G(d,p)). nih.govresearchgate.net Such studies help in the structural elucidation of complex molecules by comparing predicted shifts with experimental data. researchgate.net
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for an Analogue Data based on studies of 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. researchgate.net
| Assignment (Mode) | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|
| C-H Stretch | 3064 | 3070 |
| C=O Stretch | 1685 | 1690 |
| C=N Stretch | 1634 | 1640 |
| Ring Breathing | 1031 | 1023 |
Molecular Dynamics and Simulation Studies of Compound Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a compound and its interactions with its environment over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and stability.
In the context of drug discovery, MD simulations are invaluable for studying how a ligand like this compound or its analogues behave within a biological system, such as the binding pocket of a protein. nih.gov Simulations can be run for hundreds of nanoseconds or even microseconds to assess the stability of the ligand-protein complex. nih.gov These studies can reveal whether a ligand maintains its initial binding pose or undergoes conformational shifts, and can track changes in protein structure, such as interdomain closure, upon ligand binding. nih.gov Combining MD with methods like Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area (MM-PB/GB/SA) allows for the calculation of binding free energies, providing a more refined estimate of binding affinity than docking alone. nih.gov
In Silico Modeling of Molecular Interactions and Binding Affinities
In silico modeling encompasses a range of computational techniques used to predict how a molecule interacts with biological macromolecules, which is central to understanding its potential biological activity.
Molecular docking is a primary tool used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. nih.govnih.gov This technique computationally "docks" the ligand into the protein's binding pocket and uses a scoring function to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov
Docking studies on analogues of this compound have been used to identify critical amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.gov For example, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3, docking identified residues such as C694 and F830 as critical for ligand binding. nih.gov These predictions help rationalize structure-activity relationships (SAR) and guide the design of new compounds with improved potency. nih.gov Advanced docking protocols, such as those using the GLIDE-SP and GLIDE-XP modules, are employed to enhance the accuracy of these binding predictions. nih.gov The results from docking are often a starting point for more rigorous, and computationally expensive, MD simulations to validate the stability of the predicted binding pose. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide |
| N-phenylpyrimidine-4-amine |
| 3-{[(4-fluorophenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one |
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |
| Diphenylpyridine |
Computational Insights into Structure-Based Design Principles
While direct computational and theoretical studies on this compound are not extensively available in public literature, a wealth of information can be gleaned from research on its structural analogues. These studies provide a robust framework for understanding the principles of structure-based design and how computational chemistry can be leveraged to predict and optimize the biological activity of this class of compounds. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations are instrumental in elucidating the interactions between these molecules and their biological targets.
Molecular Docking and Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of this compound analogues with their respective protein targets.
For instance, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like tyrosine kinase-3 (FLT3), molecular docking has been pivotal in identifying key interactions within the kinase's active site. mdpi.com It was observed that specific amino acid residues play a critical role in anchoring the ligand. For example, the amine group of the N-phenylpyrimidine-4-amine moiety frequently forms a crucial hydrogen bond with the cysteine residue C694 in the hinge region of the kinase. mdpi.com Additionally, π-π stacking interactions between the phenyl rings of the ligand and phenylalanine residues, such as F691 and F830, are significant for stabilizing the ligand-protein complex. mdpi.com
Similarly, molecular docking studies on 2-(N-phenyl substituted)-3-alkyl amino-quinazoline-4(3H)-one derivatives have revealed high binding affinities for receptors like COX and GABA. researchgate.net The insights from these docking simulations, including the specific interactions and binding energies, are fundamental for the rational design of more potent and selective inhibitors. The following table summarizes representative docking results for an analogue series.
| Compound ID | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |
| I7 | COX | -9.0 | Not specified in abstract |
| I13 | GABA | -9.3 | Not specified in abstract |
Table 1: Molecular docking results for selected 2-(N-phenyl substituted)-3-alkyl amino-quinazoline-4(3H)-one derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures. Both 2D and 3D-QSAR approaches have been successfully applied to analogues of this compound.
In the case of N-phenylpyrimidine-4-amine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.com These models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence biological activity. For example, a CoMSIA model combining steric, electrostatic, hydrophobic, and hydrogen-bond donor fields yielded a high cross-validated correlation coefficient (q²) of 0.725 and a non-cross-validated correlation coefficient (r²) of 0.965, indicating a robust and predictive model. mdpi.com
The statistical parameters from such QSAR studies are critical for validating the model's predictive power.
| QSAR Model | Parameter | Value |
| CoMSIA | q² | 0.725 |
| CoMSIA | r² | 0.965 |
| CoMSIA | Q²_F3 | 0.665 |
Table 2: Statistical validation parameters for a CoMSIA model of N-phenylpyrimidine-4-amine derivatives. mdpi.com
These QSAR models help in understanding how modifications to the chemical structure can enhance inhibitory activity, providing a clear roadmap for the synthesis of more potent analogues. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding stability. For a promising N-phenyl-1H-indol-2-amine derivative, MD simulations have been used to confirm the stability of the interactions predicted by molecular docking. These simulations can reveal stable hydrogen bond networks and hydrophobic contacts that are maintained throughout the simulation, further validating the binding mode. For example, residues such as Arg96 and His231 in the FTO protein have been shown to form stable interactions with an indol-2-amine inhibitor during MD simulations.
Advanced Research Directions and Potential Applications in Chemical Science
Design of Molecules for Specific Chemical Reactivity and Catalysis
The molecular architecture of N-phenyl-2-phenyliminoindol-3-amine, characterized by its indole (B1671886) core, phenyl substituents, and imino groups, offers a versatile scaffold for the design of molecules with tailored reactivity and catalytic activity. The synthesis of its analogs often involves strategic chemical transformations that allow for precise control over the final structure and its properties.
One prominent method for synthesizing this compound analogs is through a direct base-catalyzed condensation reaction. This approach involves the reaction of aniline (B41778) derivatives with ester precursors in the presence of a strong base. For instance, a high-yield protocol has been described for related N-phenyl-2-pyrimidine-amine derivatives using solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and a strong base at controlled temperatures. This methodology is considered transferable to the synthesis of indole-based systems, offering a scalable and cost-effective route.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also pivotal in introducing aryl amine groups into complex heterocyclic structures, including those related to this compound. This reaction demonstrates excellent functional group tolerance and provides good yields for the formation of N-phenylimino bonds.
The ability to modify the peripheral phenyl rings and the indole nucleus through various substitution reactions allows for the fine-tuning of the electronic and steric properties of the molecule. This, in turn, can influence its reactivity in chemical transformations and its potential as a ligand for catalytic applications.
Exploration of Derivatives in Advanced Materials Science
The unique photophysical and electronic properties of this compound derivatives have garnered interest in the field of advanced materials science. Specifically, their potential application in organic light-emitting diodes (OLEDs) is an area of active research. The stable, thin films that can be formed by these compounds, coupled with their desirable electronic characteristics, make them promising candidates for use in electronic devices.
The thermal stability of these compounds is another crucial factor that enhances their suitability for various industrial processes and applications in materials science. Research into arylamine derivatives with similar structural motifs has demonstrated their utility as green dopants and hole-transporting materials in OLEDs, suggesting a viable path for the application of this compound derivatives in this technology.
Contribution to Fundamental Insights into Organic Reaction Development
The synthesis and study of this compound and its analogs contribute significantly to the fundamental understanding of organic reaction mechanisms. The various synthetic routes employed to construct this complex molecule provide valuable insights into reaction pathways and the factors that govern them.
For example, the base-catalyzed condensation reaction proceeds through the deprotonation of a lactam carbonyl, followed by a nucleophilic attack and subsequent cyclization to form the indole scaffold. This provides a practical illustration of key organic chemistry principles. Similarly, the application of palladium-catalyzed cross-coupling reactions in the synthesis of these molecules expands the toolkit for organic chemists and deepens the understanding of these powerful transformations.
The investigation of side reactions and the optimization of reaction conditions, such as solvent and base selection, further contribute to the broader knowledge base of organic synthesis. The challenges encountered and the strategies developed to overcome them in the synthesis of this compound derivatives serve as important case studies for the development of more efficient and selective chemical reactions.
Molecular Probes for Investigating Biochemical Systems
The ability of this compound and its derivatives to interact with biological macromolecules makes them valuable tools for investigating complex biochemical systems. Their applications as molecular probes span from studying enzyme-ligand interactions to elucidating the mechanisms of DNA and RNA binding.
Investigation of Enzyme-Ligand Interactions in Vitro
Derivatives of this compound have shown significant potential as inhibitors of various enzymes, highlighting their utility in drug discovery and as probes for studying enzyme function.
Cyclooxygenase (COX) Inhibition: Certain analogs have been identified as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which share a similar N-phenyl-amino-heterocycle core, have demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar range.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The this compound scaffold has also been explored for the development of DPP-4 inhibitors, which are a class of drugs used to treat type 2 diabetes. Research has shown that derivatives can achieve significant potency, with some exhibiting IC50 values as low as 2.0 nM.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Some studies suggest that compounds based on this scaffold may act as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. This inhibitory activity presents a potential therapeutic strategy for conditions like Alzheimer's disease.
MAPK-interacting kinase (Mnk) Inhibition: In the context of cancer research, derivatives of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine have been identified as potent inhibitors of Mnk2. These compounds have demonstrated anti-proliferative activity in acute myeloid leukaemia (AML) cells. mdpi.com
The following table summarizes the inhibitory activity of some this compound analogs against various enzymes:
| Enzyme Target | Compound Type | Key Findings |
| COX-2 | 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives | Selective inhibition with IC50 values in the nanomolar range. |
| DPP-4 | This compound derivatives | Potent inhibition with IC50 values as low as 2.0 nM. |
| nNOS | This compound based compounds | Potential as inhibitors for neurodegenerative disorders. |
| Mnk2 | N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives | Potent inhibitors with anti-proliferative activity in AML cells. mdpi.com |
DNA/RNA Binding Studies and Intercalation Mechanisms
The planar aromatic structure of this compound suggests its potential to interact with nucleic acids like DNA and RNA. The mechanism of action for some of its biological activities is believed to involve the intercalation of the molecule into the DNA double helix, which can disrupt processes like transcription and replication.
While detailed studies on the specific binding mode of this compound with DNA and RNA are an area of ongoing research, studies on structurally related compounds provide valuable insights. For instance, metal complexes of ligands containing the N-phenyl-2-pyridinecarboxamide moiety have been shown to bind to DNA, with the primary mode of interaction being intercalation. The planar nature of these ligands allows them to slip between the base pairs of the DNA helix. This mode of binding is a common feature of many small molecules that target DNA.
Further investigation into the precise intercalation mechanisms of this compound and its derivatives will be crucial for understanding their biological activities and for the rational design of new DNA-targeting agents.
Q & A
Q. How to resolve contradictory biological activity data across studies?
- Case Study : If one study reports potent antimicrobial activity but another shows inactivity, verify assay conditions (e.g., bacterial strain variability, compound solubility in media). Use standardized CLSI broth microdilution for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
